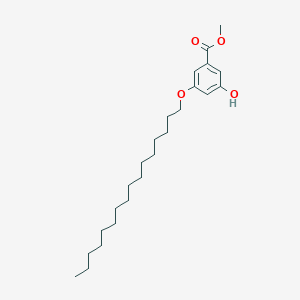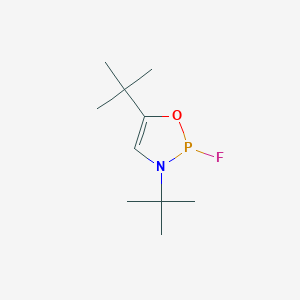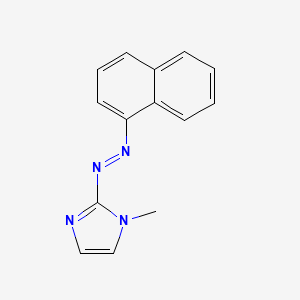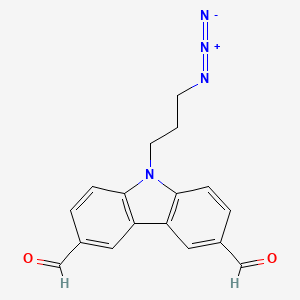
4,4'-(Heptacosane-14,14-diyl)diphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(Heptacosane-14,14-diyl)diphenol is an organic compound with the molecular formula C39H64O2 It is characterized by a long heptacosane chain with two phenol groups attached at the 14th carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Heptacosane-14,14-diyl)diphenol typically involves the coupling of heptacosane with phenol derivatives under specific reaction conditions. One common method is the Friedel-Crafts alkylation, where heptacosane is reacted with phenol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of 4,4’-(Heptacosane-14,14-diyl)diphenol may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(Heptacosane-14,14-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding hydroquinone using reducing agents like sodium borohydride (NaBH4).
Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation using sulfuric acid (H2SO4), and halogenation using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro, sulfo, and halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
4,4’-(Heptacosane-14,14-diyl)diphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an antioxidant due to the presence of phenol groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4,4’-(Heptacosane-14,14-diyl)diphenol is primarily related to its phenol groups. These groups can donate hydrogen atoms, making the compound an effective antioxidant. The molecular targets and pathways involved include:
Antioxidant Activity: Scavenging free radicals and preventing oxidative damage to cells and tissues.
Enzyme Inhibition: Inhibiting enzymes involved in inflammatory pathways, thereby reducing inflammation.
Cell Signaling: Modulating cell signaling pathways that regulate cell growth and apoptosis, contributing to its potential anticancer effects.
Comparación Con Compuestos Similares
4,4’-(Heptacosane-14,14-diyl)diphenol can be compared with other similar compounds such as:
Bisphenol A (BPA): Similar in structure but with shorter alkyl chains. BPA is widely used in the production of polycarbonate plastics and epoxy resins.
4,4’-Dihydroxydiphenylmethane: Another phenol derivative with a shorter alkyl chain. It is used in the synthesis of polymers and resins.
4,4’-Dihydroxydiphenylsulfone: Contains a sulfone group instead of an alkyl chain. It is used in the production of high-performance polymers.
The uniqueness of 4,4’-(Heptacosane-14,14-diyl)diphenol lies in its long heptacosane chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs.
Propiedades
Número CAS |
400784-71-6 |
|---|---|
Fórmula molecular |
C39H64O2 |
Peso molecular |
564.9 g/mol |
Nombre IUPAC |
4-[14-(4-hydroxyphenyl)heptacosan-14-yl]phenol |
InChI |
InChI=1S/C39H64O2/c1-3-5-7-9-11-13-15-17-19-21-23-33-39(35-25-29-37(40)30-26-35,36-27-31-38(41)32-28-36)34-24-22-20-18-16-14-12-10-8-6-4-2/h25-32,40-41H,3-24,33-34H2,1-2H3 |
Clave InChI |
QKEOCACEZWECRR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(CCCCCCCCCCCCC)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-{[(1R)-1-Cyclohexylbut-3-en-1-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14243253.png)


![N-Benzyl-N-[2-(methanesulfonyl)ethyl]-N'-methylurea](/img/structure/B14243263.png)
![1-[2-[4-(Trifluoromethyl)phenyl]ethenyl]naphthalene](/img/structure/B14243268.png)
![N-[Phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide](/img/structure/B14243278.png)


![4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol](/img/structure/B14243301.png)


![[2-(Carbamimidoylsulfanyl)ethane-1,1-diyl]bis(phosphonic acid)](/img/structure/B14243321.png)


